molecular formula C20H14N4O3S B11479982 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide

Cat. No.: B11479982
M. Wt: 390.4 g/mol
InChI Key: LQWLQPQDZJOIEO-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a benzodioxin ring, and a pyrazine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Benzodioxin Ring: Using catechol and an appropriate dihalide.

    Formation of the Pyrazine Carboxamide: Through the reaction of a pyrazine derivative with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole and benzodioxin rings.

    Reduction: Reduction reactions could target the pyrazine ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings.

    Benzodioxin Derivatives: Compounds featuring the benzodioxin ring.

    Pyrazine Carboxamides: Compounds with the pyrazine carboxamide group.

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H14N4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C20H14N4O3S/c25-19(23-12-5-6-14-15(11-12)27-10-9-26-14)17-18(22-8-7-21-17)20-24-13-3-1-2-4-16(13)28-20/h1-8,11H,9-10H2,(H,23,25)

InChI Key

LQWLQPQDZJOIEO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4

Origin of Product

United States

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